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molecular formula C8H6BrIO2 B1466980 Methyl 4-bromo-2-iodobenzoate CAS No. 1093418-75-7

Methyl 4-bromo-2-iodobenzoate

Cat. No. B1466980
M. Wt: 340.94 g/mol
InChI Key: VAYKANWZAJRNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354401B2

Procedure details

To methyl 2-amino-4-bromobenzoate (5.75 g) was added ice-cooled 20% sulfuric acid (75 mL), sodium nitrite (2.07 g) was added by small portions under ice-cooling and the mixture was stirred for 40 min. To this reaction mixture was added dropwise a solution obtained by dissolving potassium iodide (8.3 g) in water (25 mL) under ice-cooling, 20% sulfuric acid (30 mL) was added and the mixture was stirred for 2 hr. This reaction mixture was neutralized with 4N aqueous sodium hydroxide solution under ice-cooling, and the mixture was extracted with ethyl acetate, 10% aqueous sodium sulfite solution (45 mL) and sodium chloride. The organic layer was washed once with saturated brine and 10% aqueous sodium sulfite solution, with saturated brine, and dried over sodium sulfate. The solvent was evaporated and the residue was purified by column chromatography (hexane:ethyl acetate) to give the title compound (7.05 g).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+].[OH-].[Na+]>O>[Br:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([I:22])[CH:11]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.07 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added by small portions under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
To this reaction mixture was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate, 10% aqueous sodium sulfite solution (45 mL) and sodium chloride
WASH
Type
WASH
Details
The organic layer was washed once with saturated brine and 10% aqueous sodium sulfite solution, with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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